molecular formula C19H14Cl2N2O B3008239 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-22-7

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No. B3008239
CAS RN: 478042-22-7
M. Wt: 357.23
InChI Key: SZXDMWYXWVPTMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel dihydrobenzo[h]cinnoline derivatives has been explored through a one-pot multicomponent synthetic approach. This method involves the use of 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes to create a series of functionalized dihydrobenzo[h]cinnoline-5,6-diones. Fifteen new derivatives were prepared using this technique, showcasing the versatility and efficiency of the synthetic route .

Molecular Structure Analysis

The molecular structure of dihydrobenzo[h]cinnoline derivatives has been further elucidated through the study of 2,3-dihydro-1H-benzo[c]pyrazolo[1,2-a]cinnolines. These compounds were synthesized by alkylation and subsequent reduction, leading to the formation of radical cations. These cations were then analyzed using electron spin resonance (e.s.r.) and Electron Nuclear Double Resonance (ENDOR) spectroscopy, providing detailed insights into the molecular structure and electronic properties of these compounds .

Chemical Reactions Analysis

The chemical behavior of dihydrobenzo[h]cinnoline derivatives under oxidative conditions has been investigated. The formation of radical cations during the oxidation process of 2,3-dihydro-1H-benzo[c]pyrazolo[1,2-a]cinnolines was studied, revealing the stability and reactivity of these intermediates. The study of these radical cations contributes to the understanding of the chemical reactions and potential mechanisms of action for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzo[h]cinnoline derivatives have been linked to their biological activities. For instance, two new dihydrobenzo[f]cinnolin-2(3H)ones were synthesized and compared with a lead compound for their hypotensive, antihypertensive, and antiaggregating activities. The in vivo tests indicated that while the new compounds had weaker hypotensive and antihypertensive properties, they were more potent in inhibiting collagen-induced platelet aggregation. This suggests that slight modifications in the molecular structure can significantly alter the biological properties of these compounds .

Scientific Research Applications

Photochemical Applications

5,6-Dihydrobenzo[c]cinnoline, closely related to the queried compound, plays a role in photochemical reactions. Inoue, Hiroshima, and Makita (1979) found that it acts as an intermediate in the photochemical formation of carbazole, with its protonated species undergoing photoreaction in acidic environments (Inoue, Hiroshima, & Makita, 1979). Additionally, Badger, Drewer, and Lewis (1963, 1964) explored the photochemical cyclodehydrogenation of substituted azobenzenes, leading to the formation of various benzo[c]cinnolines, showcasing their significant role in photochemical processes (Badger, Drewer, & Lewis, 1963), (Badger, Drewer, & Lewis, 1964).

Pharmacological Potential

The dihydrobenzo[h]cinnolinone framework has been explored for pharmacological properties. For instance, Pinna et al. (1996) synthesized analogues and tested them for hypotensive, antihypertensive, and antiaggregating activities, revealing varying degrees of potency (Pinna et al., 1996). Similarly, Nakao et al. (1990) found that certain derivatives have a high affinity to the benzodiazepine receptor, suggesting potential applications in neurological pharmacology (Nakao et al., 1990).

Anticancer Research

Dang Thi et al. (2015) developed a novel synthetic approach to dihydrobenzo[h]cinnoline-5,6-diones and evaluated their cytotoxicity, revealing promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015).

Chemical Synthesis and Reactivity

The reactivity and synthetic applications of benzo[c]cinnoline derivatives have been studied by Lewis and Reiss (1967, 1968), highlighting their utility in producing a range of compounds with varying properties (Lewis & Reiss, 1967), (Lewis & Reiss, 1968).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-15-8-7-14(17(21)10-15)11-23-18(24)9-13-6-5-12-3-1-2-4-16(12)19(13)22-23/h1-4,7-10H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDMWYXWVPTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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